molecular formula C19H26O2 B195253 Ethylgonendione CAS No. 21800-83-9

Ethylgonendione

Cat. No.: B195253
CAS No.: 21800-83-9
M. Wt: 286.4 g/mol
InChI Key: SBLHOJQRZNGHLQ-ATIFRJIPSA-N
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Description

orgestrel intermediate.

Mechanism of Action

Target of Action

D-Ethylgonendione, also known as Ethylgonendione, primarily targets the cytochrome P450 family of enzymes . Specifically, the cytochrome P450 gene CYP68J5 is responsible for the hydroxylation of D-Ethylgonendione . This enzyme plays a crucial role in the synthesis of 11α-OH-ethylgonendione, an important intermediate for the synthesis of desogestrel .

Mode of Action

D-Ethylgonendione interacts with its target, the cytochrome P450 enzyme CYP68J5, through a process known as hydroxylation . Hydroxylation is a chemical reaction that introduces a hydroxyl group (-OH) into an organic compound. In the case of D-Ethylgonendione, this hydroxylation process occurs at the 11α position .

Biochemical Pathways

The hydroxylation of D-Ethylgonendione by CYP68J5 is a key step in the biosynthesis of desogestrel, a major ingredient of third-generation oral contraceptives . This process is part of a larger biochemical pathway involving the conversion of steroids into bioactive compounds .

Result of Action

The hydroxylation of D-Ethylgonendione results in the formation of 11α-OH-ethylgonendione . This compound is an important intermediate in the synthesis of desogestrel . Therefore, the action of D-Ethylgonendione contributes to the production of third-generation oral contraceptives .

Action Environment

The action of D-Ethylgonendione is influenced by various environmental factors. For instance, the activity of the cytochrome P450 enzyme CYP68J5, which mediates the hydroxylation of D-Ethylgonendione, can be affected by factors such as temperature, pH, and the presence of other molecules . .

Biochemical Analysis

Biochemical Properties

D-Ethylgonendione interacts with various enzymes and proteins in biochemical reactions. For instance, it undergoes 15α-hydroxylation mediated by Penicillium raistrickii, a key step for the industrial production of gestodene . This process involves the interaction of D-Ethylgonendione with cytochrome P450 proteins .

Cellular Effects

The cellular effects of D-Ethylgonendione are primarily observed in its role as an intermediary in the production of gestodene. The hydroxylation of D-Ethylgonendione by Penicillium raistrickii influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of D-Ethylgonendione involves its conversion into gestodene through a series of biochemical reactions. The key step is the 15α-hydroxylation of D-Ethylgonendione, mediated by Penicillium raistrickii. This process involves the binding of D-Ethylgonendione to cytochrome P450 proteins, leading to enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of D-Ethylgonendione over time in laboratory settings are primarily observed in the context of its hydroxylation. The substrate bioconversion of D-Ethylgonendione enhances to 82% in a system containing 4% deep eutectic solvents (DES), 2g/L substrate, and 17.5gdw/L mycelium over 72 hours .

Metabolic Pathways

D-Ethylgonendione is involved in the metabolic pathway leading to the production of gestodene. This pathway involves the 15α-hydroxylation of D-Ethylgonendione, mediated by Penicillium raistrickii .

Properties

IUPAC Name

(8R,9S,10R,13S,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-17H,2-10H2,1H3/t14-,15+,16+,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLHOJQRZNGHLQ-ATIFRJIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020560
Record name (+)-13-Ethylgon-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801020560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23477-67-0, 21800-83-9
Record name Gon-4-ene-3,17-dione, 13-ethyl-, (±)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23477-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-Ethylgon-4-ene-3,17-dione
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-Ethyl-gon-4-ene-3,17-dione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-13-Ethylgon-4-ene-3,17-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-13-Ethylgon-4-ene-3,17-dione
Source European Chemicals Agency (ECHA)
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Record name Gon-4-ene-3,17-dione, 13-ethyl-, (+-)
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Record name 13β-Ethylgon-4-en-3,17-dione
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Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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